Boc-D-Orn(Dde)-OH

Description

Significance of Amino Acid Derivatives in Contemporary Chemical Biology

Amino acid derivatives are modified versions of the 22 standard proteinogenic amino acids and are fundamental to modern chemical biology and biochemistry. unacademy.comontosight.ai These derivatives are not merely laboratory curiosities; they are crucial for a vast array of applications, from the synthesis of novel therapeutic peptides to the creation of molecular probes for studying biological processes. amerigoscientific.comjocpr.com

The significance of amino acid derivatives lies in their ability to:

Introduce Novel Functionality: By modifying the side chains of amino acids, researchers can introduce new chemical groups that can enhance a peptide's stability, alter its binding affinity to a target, or enable it to be labeled with a fluorescent tag for imaging studies. amerigoscientific.com

Serve as Metabolic Intermediates: In biological systems, amino acid derivatives are key players in metabolic pathways, acting as precursors for hormones, neurotransmitters, and other vital molecules. unacademy.compressbooks.pub For instance, the amino acid tyrosine is a precursor to hormones like thyroxine. vaia.com

Facilitate Drug Development: The pharmaceutical industry extensively utilizes amino acid derivatives to synthesize drugs with improved efficacy and reduced side effects. ontosight.aivaia.com

Enable Advanced Research: The ability to incorporate unnatural amino acids into peptides opens up new avenues for research, allowing scientists to probe the structure and function of proteins and enzymes in unprecedented detail. ontosight.aiamerigoscientific.com

Fundamental Principles of Protecting Group Implementation in Peptide Synthesis

The chemical synthesis of a peptide with a defined sequence requires the sequential addition of amino acids. wikipedia.org However, amino acids possess at least two reactive functional groups: an amino group and a carboxyl group. unacademy.com To prevent unwanted side reactions, such as self-polymerization, it is essential to temporarily block, or "protect," one of these groups while the other is being reacted. biosynth.commasterorganicchemistry.com This is the core principle behind the use of protecting groups in peptide synthesis. researchgate.net

An ideal protecting group should exhibit the following characteristics:

It can be introduced easily and in high yield. biosynth.com

It is stable under the conditions required for peptide bond formation. biosynth.comresearchgate.net

It can be removed selectively and efficiently without affecting other protecting groups or the newly formed peptide bond. biosynth.com

The two most widely used protecting group strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu approaches. wikipedia.org The Boc/Bzl strategy employs an acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group and acid-labile benzyl (B1604629) (Bzl)-based groups for side-chain protection. masterorganicchemistry.comcsic.es In contrast, the now more common Fmoc/tBu strategy utilizes a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino group and acid-labile tert-butyl (tBu)-based groups for the side chains. wikipedia.orgiris-biotech.de

Conceptual Framework of Orthogonal Protecting Group Strategies in Peptide Chemistry

The concept of orthogonality is a cornerstone of modern peptide synthesis, particularly when constructing complex peptides with multiple functional groups that require selective modification. jocpr.comfiveable.me An orthogonal protecting group strategy involves the use of two or more protecting groups that can be removed under distinct chemical conditions, without affecting each other. fiveable.meresearchgate.net

This allows for the selective deprotection and modification of specific sites within a peptide while it is still attached to the solid support, a technique known as on-resin modification. iris-biotech.de For example, the widely used Fmoc/tBu strategy is an orthogonal system. iris-biotech.de The Fmoc group is removed by a base (commonly piperidine), while the tBu groups are removed by an acid (typically trifluoroacetic acid, TFA). wikipedia.orgiris-biotech.de

The power of orthogonality becomes even more apparent when a third, or even fourth, dimension of protection is introduced. csic.es This allows for the synthesis of highly complex structures such as branched or cyclic peptides, where different parts of the molecule need to be manipulated independently. csic.esresearchgate.net The compound at the heart of this article, Boc-D-Orn(Dde)-OH, is a prime example of a building block designed for such sophisticated, multi-dimensional orthogonal strategies.

The Chemical Compound: this compound

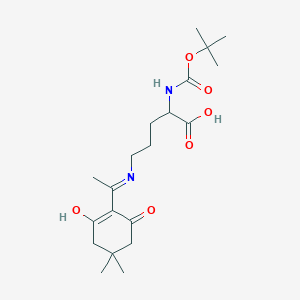

This compound is a derivative of the non-proteinogenic amino acid D-ornithine. It is strategically protected with two distinct protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the δ-amino group of the side chain. The "D" designation signifies the stereochemistry at the α-carbon, indicating it is the D-enantiomer, as opposed to the more common L-amino acids found in nature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of a related compound, Fmoc-D-Orn(Dde)-OH, is presented in the table below. While the α-amino protecting group is different, the Dde-protected side chain and D-ornithine core are the same, providing relevant context.

| Property | Value |

| Molecular Formula | C30H34N2O6 |

| Molecular Weight | 518.6 g/mol |

| Stereochemistry | D-configuration (R) |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like DMF and DCM |

Data for the related compound Fmoc-D-Orn(Dde)-OH vulcanchem.com

The properties of this compound are largely dictated by its protecting groups. The Boc group provides acid lability, while the Dde group offers a unique deprotection pathway using hydrazine (B178648). This dual protection scheme is central to its utility in complex peptide synthesis.

The Role of Boc and Dde Protecting Groups in Orthogonal Synthesis

The true value of this compound lies in the orthogonal nature of its protecting groups. This allows for a high degree of control and flexibility during peptide synthesis.

Boc (tert-butoxycarbonyl) Group: The Boc group protects the α-amino group and is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). wikipedia.org It is stable to the basic conditions used to remove Fmoc groups and the mild hydrazinolysis used to remove the Dde group. researchgate.net

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group: The Dde group protects the δ-amino group of the ornithine side chain. Its key feature is its stability to both acidic and basic conditions commonly used in peptide synthesis (TFA and piperidine (B6355638), respectively). The Dde group is selectively removed by treatment with a mild solution of hydrazine (e.g., 2% hydrazine in dimethylformamide, DMF). iris-biotech.devulcanchem.com

This orthogonality is what makes this compound a valuable tool. A researcher can build a peptide chain using standard Fmoc/tBu chemistry, and at a specific point, incorporate this compound. After the main peptide backbone is assembled, the N-terminal Fmoc group can be removed, and the peptide chain can be further elongated or modified. Subsequently, the Dde group on the ornithine side chain can be selectively removed with hydrazine, exposing the δ-amino group for further reactions, such as branching, cyclization, or the attachment of labels, all while the rest of the peptide and its other protecting groups remain intact. researchgate.net

A comparative overview of the deprotection conditions for common protecting groups is provided below:

| Protecting Group | Deprotection Conditions | Stability |

| Boc | Acid (e.g., TFA) wikipedia.org | Stable to base (piperidine) and hydrazine researchgate.net |

| Fmoc | Base (e.g., 20% piperidine in DMF) vulcanchem.com | Stable to acid (TFA) and hydrazine (with caution) vulcanchem.comresearchgate.net |

| tBu | Acid (e.g., TFA) iris-biotech.de | Stable to base (piperidine) and hydrazine |

| Dde | 2% Hydrazine in DMF vulcanchem.com | Stable to acid (TFA) and base (piperidine) |

Research Applications and Findings

The unique properties of amino acids like this compound have enabled significant advancements in peptide science. The ability to selectively deprotect the side chain of an amino acid on-resin has been instrumental in the synthesis of complex peptide architectures.

For instance, the use of a Dde-protected lysine (B10760008) residue (a structurally similar amino acid to ornithine) has been demonstrated in the synthesis of biotin-labeled peptides. researchgate.net This strategy allows for the precise placement of the biotin (B1667282) label on the peptide. Furthermore, this approach is not limited to biotinylation and can be extended to the incorporation of other labels like fluorescent dyes. researchgate.net

The Dde protecting group, in conjunction with Fmoc and Boc strategies, has been employed in the creation of:

Branched Peptides: Where a second peptide chain is grown from the side chain of an amino acid. vulcanchem.com

Cyclic Peptides: Where the peptide is cyclized through a side-chain linkage.

Di-epitopic Peptides: Peptides that can bind to two different targets.

One study highlighted the use of Fmoc-D-Orn(Dde)-OH in the synthesis of radiohybrid ligands for medical imaging, demonstrating the compound's utility in creating complex, multi-functional molecules. vulcanchem.com The synthesis involved a series of selective deprotection and coupling steps on the solid support, which would not have been possible without the orthogonal nature of the protecting groups. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGXGXOCUDAHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Protection Chemistry of Boc D Orn Dde Oh

Synthetic Routes for the Preparation of Boc-D-Orn(Dde)-OH

The synthesis of this compound can be accomplished through both solution-phase and solid-phase protocols. Each approach offers distinct advantages depending on the desired scale and application.

Solution-Phase Synthetic Protocols

Solution-phase synthesis offers a traditional and versatile approach for preparing this compound, particularly for large-scale production. rsc.org The general strategy involves the sequential protection of the α-amino and δ-amino groups of D-ornithine.

A common route begins with the protection of the α-amino group of D-ornithine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting D-ornithine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. libretexts.orgjk-sci.com Subsequently, the δ-amino group is protected with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. This reaction involves treating the Nα-Boc-D-ornithine with 2-acetyldimedone in a suitable solvent.

Key steps in a representative solution-phase synthesis include:

Nα-Boc Protection: D-ornithine is reacted with di-tert-butyl dicarbonate (Boc₂O) and a base like sodium hydroxide (B78521) or triethylamine. jk-sci.comtotal-synthesis.com

Nδ-Dde Protection: The resulting Boc-D-Orn-OH is then reacted with 2-acetyldimedone to introduce the Dde protecting group onto the side-chain amino group.

Purification: The final product, this compound, is then purified using techniques such as crystallization or chromatography.

Solid-Phase Synthetic Protocols

While less common for the direct synthesis of the standalone amino acid derivative, principles of solid-phase peptide synthesis (SPPS) can be adapted for the preparation of peptide sequences containing the this compound moiety. mdpi.com In this context, the pre-synthesized this compound is incorporated into a growing peptide chain attached to a solid support. uci.edu

The process generally involves:

Resin Loading: The first amino acid of the desired peptide is attached to a solid support, such as 2-chlorotrityl chloride resin. mdpi.comuci.edu

Fmoc Deprotection: If using Fmoc-based SPPS, the N-terminal Fmoc group is removed to expose a free amine. uci.edu

Coupling: The pre-prepared this compound is then coupled to the free amine on the resin-bound peptide using a coupling agent like HBTU. mdpi.com

Chain Elongation: Subsequent amino acids are added by repeating the deprotection and coupling steps.

It is important to note that solid-phase synthesis is primarily used for constructing peptides containing this protected amino acid, rather than for the de novo synthesis of this compound itself.

Role of Orthogonal Protecting Groups within this compound

The strategic advantage of this compound in peptide chemistry lies in the orthogonality of its protecting groups. rsc.orgpeptide.com Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection and subsequent modification of specific functional groups within a molecule without affecting others. peptide.com

Nα-tert-Butyloxycarbonyl (Boc) Protection Mechanism

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. total-synthesis.com It is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc₂O). libretexts.orgjk-sci.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride (B1165640). libretexts.orgtotal-synthesis.com

Deprotection of the Boc group is typically achieved using moderate to strong acids, such as trifluoroacetic acid (TFA). jk-sci.compeptide.com The mechanism proceeds via protonation of the carbamate (B1207046) oxygen, followed by the elimination of a stable tert-butyl cation and the release of carbon dioxide, regenerating the free amine. jk-sci.com

| Protecting Group | Reagent for Introduction | Cleavage Condition |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) |

Nδ-4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) Protection Mechanism on Ornithine Side Chain

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is used to protect the side-chain amino group of ornithine. peptide.com The Dde group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, making it a valuable orthogonal protecting group. sigmaaldrich.com

Deprotection of the Dde group is accomplished under mild, specific conditions, most commonly by treatment with a solution of hydrazine (B178648) (typically 2% in DMF). rsc.orgvulcanchem.com The reaction with hydrazine leads to the formation of a stable heterocyclic byproduct and the liberation of the free amine on the ornithine side chain. sigmaaldrich.com This selectivity allows for on-resin modification of the ornithine side chain, such as cyclization or the attachment of labels. peptide.comvulcanchem.com

| Protecting Group | Reagent for Introduction | Cleavage Condition |

| Dde | 2-Acetyldimedone | 2% Hydrazine in DMF |

Orthogonality of Boc and Dde Functionalities in Peptide Synthesis

The true power of this compound lies in the orthogonality of the Boc and Dde protecting groups. rsc.orgvwr.com This means that one group can be selectively removed while the other remains intact, enabling precise control over the synthesis of complex peptides. peptide.com

For instance, in a peptide chain containing a this compound residue:

The N-terminal Boc group can be removed with TFA to allow for further elongation of the peptide chain at the N-terminus, while the Dde group on the ornithine side chain remains unaffected. sigmaaldrich.com

Conversely, the Dde group can be selectively cleaved with hydrazine to expose the δ-amino group of the ornithine residue for specific modifications, such as branching or cyclization, without disturbing the N-terminal Boc group or other acid-labile side-chain protecting groups. rsc.orgsigmaaldrich.com

Controlled Deprotection Strategies for this compound Derivatives

The strategic use of this compound in peptide synthesis hinges on the ability to selectively remove its two orthogonal protecting groups, the tert-butoxycarbonyl (Boc) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups. This orthogonality allows for precise, site-specific modifications of peptide chains, enabling the synthesis of complex structures such as branched and cyclic peptides. vulcanchem.comnottingham.ac.uk The differential lability of the Boc and Dde groups to specific chemical reagents is the foundation of these controlled strategies.

Selective De-Dde Procedures (e.g., Hydrazinolysis, Hydroxylamine-Imidazole Treatment)

The Dde group is stable under the acidic conditions used for Boc group removal and the basic conditions for Fmoc group removal, but it can be selectively cleaved using hydrazine-based reagents. sigmaaldrich.compeptide.com This selective deprotection exposes the δ-amino group of the ornithine side chain for further functionalization while the peptide remains anchored to the solid support and the N-terminus remains protected.

Hydrazinolysis: The most common method for Dde group removal is treatment with a mild solution of hydrazine monohydrate in a suitable solvent, typically N,N-dimethylformamide (DMF). sigmaaldrich.com A 2% hydrazine in DMF solution is standard for this procedure. peptide.comiris-biotech.de The reaction is generally rapid, often completed in minutes at room temperature. sigmaaldrich.compeptide.com It is critical to control the hydrazine concentration, as concentrations exceeding 2% can induce side reactions, including the cleavage of the peptide backbone at glycine (B1666218) residues and the conversion of arginine to ornithine, which would compromise the purity of the final peptide. peptide.com The progress of the deprotection can be conveniently monitored by spectrophotometry, as the indazole by-product of the reaction has a strong absorbance at 290 nm. sigmaaldrich.combzchemicals.com

Hydroxylamine-Imidazole Treatment: An alternative method that offers complete orthogonality with the Fmoc group involves the use of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP). peptide.compeptide.comkcl.ac.uk This reagent combination selectively removes the Dde group without affecting Fmoc groups, which can be advantageous in specific synthetic schemes. sigmaaldrich.comresearchgate.net This approach is particularly useful when Fmoc protection is required elsewhere in the peptide during side-chain modification. peptide.com The reaction is typically carried out at room temperature for a period ranging from 30 minutes to a few hours. researchgate.netpeptide.com

Table 1: Comparison of Selective De-Dde Procedures

| Method | Reagents | Typical Conditions | Key Advantages | Considerations |

|---|---|---|---|---|

| Hydrazinolysis | 2% Hydrazine monohydrate in DMF | 3 x 3 min at room temperature sigmaaldrich.compeptide.com | Fast and efficient; reaction can be monitored spectrophotometrically. sigmaaldrich.com | Also removes Fmoc groups; higher concentrations (>2%) can cause side reactions. peptide.compeptide.com |

| Hydroxylamine | Hydroxylamine HCl / Imidazole in NMP | 30-60 min at room temperature researchgate.netpeptide.com | Fully orthogonal to the Fmoc group. sigmaaldrich.comresearchgate.net | May require longer reaction times compared to hydrazinolysis. |

Selective De-Boc Procedures (e.g., Acidolytic Cleavage)

The Boc group serves as a temporary protecting group for the α-amino terminus and is characterized by its lability to moderately strong acids. researchgate.net This property allows for its selective removal without affecting the acid-stable Dde group on the ornithine side chain. sigmaaldrich.com

Acidolytic Cleavage: Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection. The procedure typically involves treating the peptide-resin with a solution of TFA in a solvent like dichloromethane (B109758) (DCM). sigmaaldrich.com The concentration of TFA can be varied, but a common protocol involves using 95% aqueous TFA or a 1:1 mixture of TFA and DCM. peptide.com The cleavage is usually rapid, occurring within 20 to 30 minutes at room temperature. peptide.com During the acidolytic cleavage of the Boc group, reactive tert-butyl cations are generated. These cations can cause unwanted alkylation of sensitive amino acid residues, such as tryptophan and methionine. peptide.com To prevent these side reactions, scavengers like triisopropylsilane (B1312306) (TIS) or dithioethane (DTE) are typically added to the cleavage cocktail. peptide.compeptide.com

Table 2: Typical Conditions for Selective Boc Deprotection

| Reagent Cocktail | Conditions | Purpose | Reference |

|---|---|---|---|

| 50% TFA in DCM | Room temperature | Standard Boc removal, Dde group is stable. | |

| 95% TFA/water | 20-30 min, room temp. | Boc removal, scavengers often added. | peptide.com |

| TFA/TIS/DCM | Room temperature | Boc removal with scavenging of tert-butyl cations. | peptide.com |

Sequential Deprotection Considerations in Complex Peptide Constructs

The synthesis of complex peptides, such as those with branching or cyclization via the ornithine side chain, relies heavily on a well-defined sequential deprotection strategy. nottingham.ac.uksigmaaldrich.com The orthogonality of the Boc, Fmoc, and Dde protecting groups is paramount in these multi-step syntheses. vulcanchem.comsigmaaldrich.com

A typical sequence for creating a side-chain modification at an ornithine residue within a peptide synthesized using Fmoc chemistry would be as follows:

The peptide chain is assembled using standard Fmoc-SPPS (Solid-Phase Peptide Synthesis).

After incorporation of the final amino acid, its N-terminal Fmoc group is removed, and the free amine is protected with a Boc group using Boc anhydride (Boc₂O). peptide.compeptide.com This step is crucial because the subsequent Dde removal reagent (hydrazine) would otherwise also cleave any Fmoc groups. sigmaaldrich.combzchemicals.com

The Dde group on the ornithine side chain is then selectively removed using 2% hydrazine in DMF. nih.gov

The newly exposed δ-amino group is available for modification, such as acylation or conjugation to another molecule.

Finally, the N-terminal Boc group and other acid-labile side-chain protecting groups are removed, and the peptide is cleaved from the resin using a strong acid cocktail, typically containing TFA. kcl.ac.uk

This sequential approach provides precise control over which functional group is available for reaction at each step, thereby preventing the formation of undesired by-products and ensuring the synthesis of the target complex peptide.

Synthetic Challenges and Optimization Approaches Associated with this compound

While this compound is a valuable building block, its use is not without challenges. Issues such as protecting group migration and premature cleavage can arise, potentially impacting the yield and purity of the final peptide. Understanding these challenges is key to developing optimized synthetic protocols.

Mitigation of Dde Group Migration and Premature De-protection

Dde Group Migration: A significant challenge associated with the Dde group is its tendency to migrate. sigmaaldrich.com This phenomenon involves the transfer of the Dde group from the δ-amino side chain of ornithine (or ε-amino of lysine) to a free α-amino group on the same or an adjacent peptide chain. researchgate.net This "scrambling" is particularly noted during the piperidine (B6355638) treatment used for Fmoc deprotection in standard SPPS. sigmaaldrich.comiris-biotech.de The basic conditions of Fmoc removal can facilitate a nucleophilic attack by a free amine, leading to this unwanted rearrangement and the formation of sequence-scrambled impurities. researchgate.netiris-biotech.de To mitigate this, one approach is to minimize the exposure to the base by using shorter reaction times or alternative, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc cleavage. researchgate.net

Premature Deprotection: The Dde group, while generally stable, can exhibit a certain lack of robustness, leading to its partial loss during the synthesis of long peptide sequences that require numerous Fmoc deprotection cycles. sigmaaldrich.compeptide.compeptide.com This premature deprotection exposes the side-chain amine, which can then undergo undesired reactions in subsequent coupling steps. To address both migration and premature loss, the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) protecting group was developed as a more robust alternative. peptide.compeptide.com While more resistant to migration and premature cleavage, the ivDde group can sometimes be significantly more difficult to remove, especially when located in sterically hindered or aggregated regions of a peptide. sigmaaldrich.comiris-biotech.de

Impact of Reaction Conditions on Synthetic Yields and Purity

Deprotection and Cleavage Conditions: As mentioned, using hydrazine concentrations above the recommended 2% for Dde removal can lead to side reactions that reduce the purity of the final product. peptide.com Similarly, the composition of the final TFA cleavage cocktail is critical. Inadequate scavenging during Boc removal can lead to the alkylation of sensitive residues, resulting in a heterogeneous product mixture that is difficult to purify. peptide.comthermofisher.com The duration of acid treatment must also be optimized; insufficient time can lead to incomplete deprotection of other side-chain protecting groups, while prolonged exposure can damage the peptide. thermofisher.comsigmaaldrich.com

Peptide Aggregation: During SPPS, peptide chains can sometimes aggregate on the resin, making them inaccessible to reagents. This can lead to incomplete reactions, including both coupling and deprotection steps. iris-biotech.de For instance, the removal of the Dde group (or the related ivDde group) can be sluggish or incomplete if the ornithine residue is located within an aggregated sequence, which directly lowers the yield of the correctly modified peptide. sigmaaldrich.com Optimization may involve altering solvents, using additives to disrupt aggregation, or employing elevated temperatures.

Table 3: Summary of Synthetic Challenges and Optimization Strategies

| Challenge | Description | Mitigation/Optimization Approach |

|---|---|---|

| Dde Migration | Transfer of the Dde group to a free α-amine during Fmoc deprotection. sigmaaldrich.comresearchgate.net | Use shorter base exposure times; use alternative bases like DBU; consider using the more robust ivDde group. researchgate.netiris-biotech.de |

| Premature Dde Loss | Partial cleavage of the Dde group during extended syntheses. sigmaaldrich.compeptide.com | Switch to the more stable ivDde protecting group. peptide.com |

| Side Reactions | Unwanted reactions during deprotection steps (e.g., alkylation, peptide bond cleavage). peptide.compeptide.com | Strictly control hydrazine concentration; use appropriate scavengers in TFA cleavage cocktails. peptide.comthermofisher.com |

| Incomplete Reactions | Caused by factors like steric hindrance or peptide aggregation. sigmaaldrich.com | Optimize reaction times; use aggregation-disrupting additives; consider using more robust protecting groups like ivDde, but be aware of more difficult removal. sigmaaldrich.comiris-biotech.de |

Integration of Boc D Orn Dde Oh in Advanced Peptide and Peptidomimetic Architectures

Strategic Applications in Solid-Phase Peptide Synthesis (SPPS)

The versatility of Boc-D-Orn(Dde)-OH is particularly evident in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. The orthogonal nature of the Boc and Dde protecting groups provides chemists with the flexibility to deprotect and modify specific sites on a growing peptide chain while it remains attached to the solid support.

Positional Incorporation into Linear Peptide Chains

The incorporation of this compound into a linear peptide sequence is a standard procedure in SPPS. In a typical Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the Boc group is used for temporary Nα-protection, while more stable groups like benzyl (B1604629) ethers or esters protect side chains. springernature.com The Boc group is removed at each cycle using an acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. semanticscholar.org

The Dde group on the ornithine side chain, however, remains stable under these acidic conditions, as well as to the basic conditions used in the alternative Fmoc (9-fluorenylmethoxycarbonyl) strategy. sigmaaldrich.combachem.com This stability ensures that the δ-amino group of the ornithine residue remains protected throughout the elongation of the linear peptide chain, preventing unwanted side reactions. springernature.com The Dde group's resilience to both acidic and basic conditions makes this compound a valuable component for introducing a selectively addressable functional group at a specific position within a peptide sequence.

On-Resin Chemoselective Modification of the Nδ-Ornithine Side Chain

A key advantage of incorporating this compound is the ability to perform chemoselective modifications on the ornithine side chain while the peptide is still attached to the resin. vwr.com001chemical.com After the desired linear peptide has been assembled, the Dde group can be selectively removed. This is typically achieved by treating the peptide-resin with a solution of 2% hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF). vwr.compeptide.comuci.edu This deprotection step exposes the primary amine of the ornithine side chain, creating a nucleophilic site for further chemical transformations.

It is important to note that since hydrazine can also remove the Fmoc group, if an Fmoc/tBu strategy is used for the main chain synthesis, the N-terminal α-amino group must be protected with a group stable to hydrazine, such as the Boc group, before Dde removal. sigmaaldrich.compeptide.com This can be done by using a Boc-protected amino acid for the final coupling step or by treating the N-terminal free amine with Boc anhydride (B1165640). sigmaaldrich.compeptide.com

Once the ornithine side chain is deprotected, a variety of molecules can be conjugated to it. This includes, but is not limited to:

Fluorophores and Quenchers: For creating fluorescently labeled peptides used in imaging or as diagnostic tools. sigmaaldrich.com

Biotin (B1667282): For affinity purification or detection applications. peptide.com

Lipids: To enhance the pharmacokinetic properties of a peptide by promoting binding to serum albumin. nih.gov

Other Peptides or Small Molecules: To create branched or multi-functional peptide constructs. sigmaaldrich.comnih.gov

A recent study demonstrated a one-pot procedure for the N-formylation of protected peptides on-resin, a modification that can be applied to the lysine (B10760008) side chain, and by extension, the ornithine side chain. nih.gov This highlights the ongoing development of new on-resin modification techniques.

Utility in Convergent Fragment Condensation Methodologies

Convergent synthesis is a powerful strategy for the production of large peptides and small proteins, where protected peptide fragments are synthesized separately and then joined together. acs.org this compound can play a crucial role in this approach.

A protected peptide fragment containing a C-terminal ornithine with a free δ-amino group (after Dde removal) can be synthesized. This fragment can then be coupled to another peptide fragment on the resin. This "side-chain anchoring" strategy can facilitate the assembly of complex peptide architectures that might be difficult to synthesize linearly.

While direct examples focusing solely on this compound in convergent fragment condensation are specific, the underlying principles of orthogonal protection and selective deprotection are fundamental to this methodology. acs.org The ability to selectively unmask the ornithine side chain allows for its use as a ligation point for peptide fragments. For example, a difficult-to-synthesize peptide sequence can be broken down into smaller, more manageable fragments. One fragment can be assembled on the resin, incorporating this compound. After selective Dde removal, a second, pre-synthesized peptide fragment can be coupled to the ornithine side chain. This approach can help to overcome problems with low coupling efficiency or aggregation that can occur during the synthesis of long or "difficult" sequences. nih.gov

Design and Synthesis of Branched and Multi-Epitopic Peptide Systems

The unique properties of this compound make it an ideal tool for constructing branched and multi-epitopic peptides. sigmaaldrich.comvwr.comuci.edu These complex structures are of great interest in immunology and drug delivery, as they can present multiple copies of an epitope to the immune system or carry multiple functional moieties.

The synthesis of branched peptides using this compound typically involves the following steps:

Linear Peptide Synthesis: A linear peptide backbone is assembled on a solid support using standard SPPS protocols, with this compound incorporated at the desired branching point.

Selective Dde Deprotection: The Dde group on the ornithine side chain is selectively removed with 2% hydrazine in DMF, exposing the δ-amino group. peptide.comuci.edu

Branch Synthesis: A second peptide chain is then synthesized on the newly exposed amine, creating a branched structure.

This strategy has been used to create a variety of complex peptide architectures, including:

Multiple Antigen Peptides (MAPs): These structures consist of a central core molecule, often based on lysine or ornithine, from which multiple copies of an antigenic peptide are extended. vwr.com001chemical.com This multivalency can significantly enhance the immunogenicity of the peptide.

Di-epitopic Peptides: These peptides contain two different epitopes, allowing for the simultaneous targeting of different receptors or the induction of a broader immune response. sigmaaldrich.comvwr.com

Template-Assembled Synthetic Proteins (TASPs): In this approach, secondary structure elements are attached to a template molecule to create a folded, protein-like structure. vwr.com001chemical.com The selective deprotection of the ornithine side chain allows for the site-specific attachment of these elements.

The use of this compound provides precise control over the location and composition of the branches, enabling the rational design of these complex and highly functional peptide systems.

Rational Design and Synthesis of Cyclic Peptides and Macrocyclic Constructs

Cyclic peptides often exhibit enhanced biological activity, stability, and receptor selectivity compared to their linear counterparts. researchgate.netnih.gov this compound is a valuable building block for the synthesis of various cyclic peptide structures.

Side-Chain to Side-Chain Cyclization Techniques

One common method for peptide cyclization is the formation of a lactam bridge between the side chains of an acidic amino acid (like aspartic acid or glutamic acid) and a basic amino acid (like ornithine). peptide.com The orthogonal protecting group strategy offered by this compound is well-suited for this purpose.

A typical workflow for side-chain to side-chain cyclization using this compound is as follows:

Linear Peptide Synthesis: The linear peptide is synthesized on a solid support, incorporating this compound and an acidic amino acid with a side-chain protecting group that is orthogonal to both Boc and Dde (e.g., an allyl ester).

Selective Deprotection: The protecting groups on the side chains of the ornithine and the acidic amino acid are selectively removed. The Dde group is removed with hydrazine, and the allyl ester can be removed with a palladium catalyst.

On-Resin Cyclization: A peptide bond is then formed between the free amine of the ornithine side chain and the free carboxylic acid of the acidic amino acid side chain. This is typically achieved using standard peptide coupling reagents.

Cleavage and Final Deprotection: The cyclic peptide is then cleaved from the resin, and any remaining protecting groups are removed.

This strategy allows for the creation of cyclic peptides with well-defined ring sizes and conformations, which is crucial for optimizing their biological activity. The use of this compound provides a reliable and versatile method for introducing one of the key functionalities required for this type of cyclization.

Global Cyclization Strategies in Solution and Solid Phase

Global cyclization, the formation of a macrocycle involving the peptide backbone, is a widely used strategy to enhance the stability, receptor affinity, and bioavailability of peptides compared to their linear counterparts. This compound is a key facilitator of such strategies, particularly for head-to-tail and side-chain-to-tail cyclizations, both on solid support and in solution.

The orthogonality of the Dde and Boc protecting groups is critical. The Dde group is stable to the acidic conditions required to remove the N-terminal Boc group (e.g., trifluoroacetic acid, TFA) and the basic conditions often used to remove Fmoc groups (e.g., piperidine). vwr.comsigmaaldrich.com The Dde group can be selectively cleaved using a mild solution of hydrazine (typically 2% in N,N-dimethylformamide, DMF) or hydroxylamine (B1172632). sigmaaldrich.comuniversiteitleiden.nl This selective deprotection unmasks the δ-amine of the ornithine side chain, which can then be used as a nucleophile for cyclization.

On-Resin Cyclization:

In solid-phase peptide synthesis (SPPS), a linear peptide can be assembled on a resin, and the this compound can be incorporated at a desired position. After the completion of the linear sequence, the N-terminal Boc group is removed. The Dde group on the ornithine side chain is then selectively cleaved on the resin. This exposes the free δ-amine, which can be coupled with the C-terminal carboxylic acid (cleaved from the resin) or an activated N-terminal carboxylic acid to form a lactam bridge. This on-resin approach benefits from the pseudo-dilution effect, which minimizes intermolecular side reactions. universiteitleiden.nl

Solution-Phase Cyclization:

Alternatively, the protected linear peptide containing this compound can be cleaved from the resin. Following cleavage, the Dde group is removed in solution to expose the ornithine side chain's amine. The cyclization is then performed in dilute conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.compeptide.com While this method requires an additional purification step for the linear peptide, it can sometimes offer better yields depending on the peptide sequence.

A study on the synthesis of the cyclic antibiotic Gramicidin S highlighted the impact of the starting amino acid on yield and purity. When the solid-phase synthesis began with Fmoc-Orn(Dde)-OH, the yield and purity were noted to be 17% and 70% respectively, demonstrating the feasibility but also the challenges that can be sequence-dependent. universiteitleiden.nlresearchgate.net While this specific example uses the Fmoc variant, the principle of using the Dde-protected ornithine for cyclization is directly transferable to a Boc-based strategy.

| Cyclization Strategy | Phase | Key Steps Involving this compound | Advantages |

| Head-to-Tail (Side-Chain Anchor) | Solid Phase | 1. Peptide elongation from this compound anchored to resin via its side chain. 2. N-terminal deprotection. 3. On-resin coupling of N-terminus to C-terminus. | Pseudo-dilution minimizes oligomerization. universiteitleiden.nl |

| Side-Chain-to-Tail | Solid Phase | 1. Synthesis of linear peptide containing this compound. 2. Selective removal of Dde group. 3. On-resin coupling of δ-amine to C-terminus. | High efficiency and simplified purification. |

| Head-to-Side-Chain | Solution Phase | 1. Synthesis and cleavage of linear peptide. 2. Selective removal of Dde group in solution. 3. Cyclization of N-terminus to δ-amine. | Suitable for sequences that are difficult to cyclize on-resin. mdpi.com |

Development of Template-Assembled Synthetic Proteins (TASPs) and High-Order Peptide Scaffolds

Template-assembled synthetic proteins (TASPs) are macromolecules where peptide chains are attached to a central scaffold or template, forcing them into a specific three-dimensional conformation. This approach allows for the design of synthetic proteins with predetermined secondary and tertiary structures. This compound is an ideal building block for creating the branching points required for TASP synthesis. vwr.comsigmaaldrich.com

The synthesis of TASPs and other high-order scaffolds relies on the ability to selectively deprotect and functionalize specific sites on a core molecule. By incorporating multiple residues of this compound into a central peptide template, a multi-functional core is created. After the assembly of this core, the orthogonal Dde groups can be selectively removed, exposing multiple δ-amine functionalities. These newly available amino groups serve as anchor points for the attachment or synthesis of new peptide chains, leading to the formation of a branched, high-order structure.

The use of Dde-protected amino acids, including ornithine, is a standard strategy for creating TASP molecules. vwr.comsigmaaldrich.com This methodology allows for the construction of complex architectures such as multi-epitope peptides for vaccine development or synthetic protein mimics. researchgate.net For example, a core peptide could be synthesized with several this compound residues. Following Dde removal, different antigenic peptide sequences could be grown from each ornithine side chain, creating a single molecule that presents multiple epitopes to the immune system.

| Scaffold Type | Role of this compound | Synthetic Strategy | Potential Application |

| TASP | Provides branching points on a central template. | 1. Synthesize a core peptide with this compound. 2. Selectively remove Dde groups. 3. Synthesize or attach peptide chains to the ornithine side chains. | Synthetic vaccines, protein mimetics. researchgate.netexplorationpub.com |

| Branched Peptides | Creates a forked or dendritic structure. | 1. Incorporate this compound. 2. Remove N-terminal Boc and elongate one chain. 3. Remove Dde and elongate a second chain from the side chain. | Enhanced biological activity, drug delivery. sigmaaldrich.com |

| Di-epitopic Peptides | Links two distinct peptide epitopes. | Use this compound as a linker, growing each epitope from the α-amino and δ-amino groups respectively. | Immunology, diagnostics. sigmaaldrich.com |

Contributions to Combinatorial Peptide and Peptidomimetic Library Generation

Combinatorial chemistry is a powerful technique for drug discovery, allowing for the rapid synthesis and screening of a large number of compounds. soton.ac.uk The generation of peptide and peptidomimetic libraries often requires the use of orthogonal protecting groups to introduce diversity at specific positions. This compound is a valuable component in the synthesis of such libraries, particularly for creating libraries of cyclic or branched peptides. vwr.comnih.gov

In a "split-mix" synthesis approach for a combinatorial library, a solid-phase resin is divided into multiple portions. nih.gov A different building block is added to each portion, and then all portions are recombined. This process is repeated for each position of diversity. To create a library of side-chain cyclized peptides, this compound can be incorporated into the sequence. After the linear sequences are built, the Dde group can be removed from the entire library, and a cyclization reaction can be performed.

Furthermore, the δ-amine of ornithine, after Dde deprotection, can serve as a point for introducing combinatorial diversity. For instance, a core peptide library could be synthesized, and then the Dde groups removed. The exposed amino groups across the library can then be acylated with a collection of different carboxylic acids, creating a vast array of modified peptides. mdpi.com This strategy has been used to generate libraries of complex cyclic and bicyclic peptidomimetics for screening against various biological targets. mdpi.com The use of multiple orthogonal protecting groups, including Dde, is fundamental to these advanced library designs. nih.govresearchgate.net

| Library Type | Function of this compound | Key Synthetic Step | Research Outcome |

| Cyclic Peptide Library | Enables side-chain anchoring and subsequent cyclization for all library members. | Post-elongation, uniform deprotection of the Dde group across the library, followed by on-resin cyclization. | Identification of bioactive cyclic peptides with enhanced stability. researchgate.net |

| Branched Peptide Library | Provides a branching point for adding a second, diverse peptide chain. | Selective deprotection of the Dde group, followed by a second "split-mix" synthesis on the side chain. | Exploration of larger chemical space and structure-activity relationships. explorationpub.com |

| Side-Chain Modified Library | Offers a site for introducing diverse chemical moieties. | Removal of the Dde group, followed by coupling of a library of small molecules (e.g., carboxylic acids) to the δ-amine. | Discovery of peptidomimetics with novel functions. mdpi.com |

Boc D Orn Dde Oh in the Preparation of Bioconjugates and Labeled Biomolecules

Methodologies for Site-Specific Labeling of Peptides (e.g., Biotinylation, Fluorescent Tagging)

Site-specific labeling of peptides is crucial for studying their biological functions, interactions, and localization. Boc-D-Orn(Dde)-OH, and its L-lysine equivalent Fmoc-Lys(Dde)-OH, are instrumental in these methodologies. peptide.comiris-biotech.de The Dde group's orthogonality against both Boc and Fmoc protecting schemes permits the selective deprotection of the ornithine (or lysine) side chain at a specific position within a peptide sequence. vwr.com This allows for the covalent attachment of various reporter molecules, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging applications. peptide.comiris-biotech.debiotium.com

The general procedure for on-resin labeling involves several key steps. First, the peptide is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). The Dde-protected ornithine residue is incorporated at the desired labeling site. Upon completion of the peptide sequence, the N-terminal Fmoc group is typically replaced with a Boc group to prevent its cleavage during the subsequent Dde removal step. peptide.com The resin-bound peptide is then treated with a solution of 2% hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF) to cleave the Dde group, exposing the primary amine on the ornithine side chain. vwr.com This newly available nucleophilic amine can then be reacted with an activated form of the desired label, such as a fluorescent dye's N-hydroxysuccinimide (NHS) ester or a biotinylation reagent. peptide.comresearchgate.net This method ensures that the label is attached only at the intended position, yielding a homogeneously labeled peptide population.

| Protecting Group | Typical Use | Cleavage Reagent(s) | Stability |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Nα-amino group protection | Strong acids (e.g., TFA) | Stable to piperidine (B6355638) and hydrazine iris-biotech.de |

| Fmoc (9-fluorenylmethoxycarbonyl) | Nα-amino group protection in SPPS | Bases (e.g., 20% piperidine in DMF) | Stable to mild acids and hydrazine (partially labile) peptide.comresearchgate.net |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Side-chain amino group (Orn, Lys) protection | 2% Hydrazine in DMF or Hydroxylamine (B1172632)/Imidazole (B134444) vwr.comresearchgate.net | Stable to TFA and piperidine iris-biotech.de |

| tBu (tert-butyl) | Side-chain protection (Asp, Glu, Ser, Thr, Tyr) | Strong acids (e.g., TFA) | Stable to piperidine and hydrazine iris-biotech.de |

Synthesis of Peptide-Nucleic Acid (PNA) and DNA Conjugates

Peptide-nucleic acid (PNA) is a synthetic DNA mimic with a neutral polyamide backbone, which allows it to bind to DNA and RNA with high affinity and specificity. nih.govresearchgate.net The synthesis of PNA-peptide conjugates, which combine the recognition properties of PNA with the functional diversity of peptides, heavily relies on orthogonal protection strategies. The use of Dde-protected monomers, including those derived from ornithine, is a key strategy for the successful solid-phase synthesis of these complex chimeras. rsc.orgresearchgate.net

In a common approach, PNA synthesis is performed using Fmoc-protected monomers. nih.gov To create a PNA-peptide conjugate, a Dde-protected amino acid like this compound or an equivalent lysine (B10760008) derivative can be incorporated into the growing peptide chain. researchgate.net Alternatively, a PNA monomer can be modified with a Dde-protected linker. nih.gov After the synthesis of one part of the conjugate (e.g., the peptide), the Dde group is selectively removed on-resin without affecting the acid-labile (Boc) or base-labile (Fmoc) protecting groups of the other part. researchgate.netresearchgate.net This allows for the subsequent elongation of the second chain (e.g., the PNA) from the deprotected side-chain, or the conjugation of a pre-synthesized fragment. The mild conditions required for Dde removal, such as 2% hydrazine or hydroxylamine with imidazole, are compatible with the integrity of both the peptide and the nucleic acid mimic. researchgate.netnih.gov This methodology has been successfully applied to construct PNA-peptide conjugates and internally labeled PNA probes for applications like FRET (Förster resonance energy transfer) analysis. nih.gov Similarly, in the synthesis of peptide-DNA conjugates, orthogonal protecting groups are essential to prevent damage to the acid-sensitive DNA molecule during peptide synthesis and modification. nih.gov

| Synthetic Strategy | Description | Role of Dde-Protected Ornithine/Lysine | Reference |

|---|---|---|---|

| Continuous On-Resin Synthesis | The peptide chain is synthesized first, followed by the PNA chain (or vice versa) on the same solid support. | A Dde-protected amino acid is incorporated into the first chain. After Dde removal, the second chain is synthesized from the side-chain amine. | researchgate.net |

| Post-Synthetic Labeling | A PNA oligomer is synthesized with a Dde-protected monomer. After synthesis, the Dde group is removed to allow for the attachment of a peptide or label. | A Dde-protected building block, such as Fmoc-PNA-U'-(Dde)-OH, is used to introduce a site for later conjugation. | nih.gov |

| Fragment Condensation | A fully synthesized peptide and a PNA oligomer are conjugated together. One fragment contains a Dde-protected amino acid which is deprotected to create a unique reactive handle. | Provides a unique, orthogonally protected site for linking the two pre-synthesized fragments together. | researchgate.net |

Advanced Bioconjugation Techniques Leveraging Dde-Protected Ornithine

The orthogonality of the Dde protecting group extends its utility to a wide range of advanced bioconjugation techniques beyond simple labeling. The ability to unmask a single reactive amine at a specific site on a complex peptide backbone is enabling for the construction of highly structured and functional biomolecules. vwr.com this compound and related reagents are used to synthesize branched peptides, cyclic peptides, and peptides conjugated to other functional moieties like metal chelators. vwr.comuniversiteitleiden.nlnih.gov

For example, in the synthesis of cyclic peptides, a Dde-protected ornithine can be incorporated into the linear peptide chain. universiteitleiden.nl After assembly of the linear precursor and while it is still anchored to the resin, the N-terminal Fmoc group is removed and the C-terminus is activated. The Dde group on the ornithine side chain is then selectively cleaved with hydrazine, and the newly exposed side-chain amine reacts with the activated C-terminus to form a lactam bridge, cyclizing the peptide. researchgate.net

Another advanced application is the site-specific attachment of chelating agents for radiolabeling. In the development of peptide-based radiopharmaceuticals, a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) must be attached to a specific position to not interfere with the peptide's receptor binding. nih.gov By incorporating a Dde-protected ornithine or lysine, the peptide can be fully synthesized, after which the Dde group is removed to allow for the specific coupling of the DOTA-tris(tert-butyl ester) to the side-chain amine. nih.gov This ensures a uniform product with the chelator at the desired location, which is critical for the agent's in vivo performance.

| Application | Synthetic Approach | Key Advantage of Dde Orthogonality | Reference |

|---|---|---|---|

| Side-Chain Lactam-Bridged Cyclic Peptides | The Dde group on an ornithine side chain is removed on-resin, and the resulting amine is coupled to the peptide's C-terminus to form a cyclic structure. | Allows for cyclization via a side chain without affecting other protected functional groups in the peptide. | vwr.comuniversiteitleiden.nl |

| Branched Peptides (e.g., MAPs) | A Dde-protected lysine or ornithine is used as a branching point. After Dde removal, a second peptide chain is built from the side-chain amine. | Enables the synthesis of multiple peptide antigens on a single core molecule for immunological applications. | vwr.com |

| Site-Specific DOTA Conjugation | A Dde-protected ornithine/lysine is placed at the desired conjugation site. The Dde group is removed post-synthesis for regioselective coupling of the DOTA chelator. | Ensures homogenous product for radiolabeling and preserves the peptide's biological activity by directing modification away from the binding motif. | nih.gov |

| Multi-Functional Probes | Multiple orthogonal protecting groups (e.g., Dde, Mtt, Aloc) are used to allow for the sequential attachment of different molecules (e.g., a dye and a drug). | Permits the creation of complex probes with distinct functionalities at precisely defined locations within the peptide scaffold. |

Comparative Analysis and Methodological Comparisons with Alternative Protecting Group Strategies for Ornithine

Assessment Against Other Orthogonal Side-Chain Protecting Groups for Ornithine

The Dde group is one of several options for the orthogonal protection of the ornithine side chain. Each alternative offers a different set of deprotection conditions, providing chemists with a toolbox to design complex synthetic routes.

Benzyloxycarbonyl (Z): The Z group is a classic protecting group, typically removed by catalytic hydrogenation or strong acids like HBr in acetic acid. In Boc-SPPS, Boc-Orn(Z)-OH is a common building block. peptide.com The Z group is stable to the TFA used for Boc deprotection, allowing for its use as a "permanent" side-chain protecting group. However, its removal conditions (hydrogenolysis) are not compatible with all peptides (e.g., those containing sulfur) and are not performed on-resin.

Allyloxycarbonyl (Aloc): The Aloc group is another valuable orthogonal protecting group. google.com It is stable to both the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS. iris-biotech.deiris-biotech.de Its removal is achieved under mild conditions using a palladium(0) catalyst. iris-biotech.deiris-biotech.de This makes derivatives like Boc-D-Orn(Aloc)-OH and Fmoc-Orn(Aloc)-OH highly versatile for on-resin side-chain modifications. peptide.com Compared to Dde, Aloc removal avoids the use of hydrazine (B178648), which can be advantageous in certain contexts.

4-Methyltrityl (Mtt): The Mtt group is a highly acid-labile protecting group. It can be selectively removed using very dilute solutions of TFA (e.g., 1% in DCM), while leaving other more robust acid-labile groups like Boc and t-butyl ethers intact. This "quasi-orthogonality" allows for selective deprotection based on differential acid lability. Fmoc-Orn(Mtt)-OH is frequently used for on-resin cyclization or branching. researchgate.net

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): The ivDde group is a more sterically hindered analogue of Dde. peptide.comug.edu.pl This increased steric bulk makes it more stable than Dde and less prone to premature loss or migration during prolonged syntheses. peptide.com However, this increased stability can sometimes make its removal with hydrazine more difficult, occasionally requiring higher concentrations or longer reaction times. Fmoc-Orn(ivDde)-OH is often preferred over the Dde version for the synthesis of long or complex peptides to minimize side reactions. lookchem.com

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Features |

|---|---|---|---|

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF bachem.combachem.com | Orthogonal to Boc and Fmoc; susceptible to migration in some cases. peptide.com |

| Benzyloxycarbonyl | Z | Catalytic Hydrogenation, HBr/AcOH peptide.com | Stable to TFA; removal not typically done on-resin. |

| Allyloxycarbonyl | Aloc | Pd(0) catalyst iris-biotech.deiris-biotech.de | Fully orthogonal to Boc and Fmoc; mild removal conditions. google.com |

| 4-Methyltrityl | Mtt | 1% TFA in DCM | Highly acid-labile; allows for selective deprotection based on acid sensitivity. researchgate.net |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-10% Hydrazine in DMF peptide.com | More stable and less prone to migration than Dde; can be harder to remove. peptide.comug.edu.pl |

Influence of Protecting Group Selection on Reaction Selectivity and Overall Synthetic Efficiency

Reaction Selectivity: The primary goal of an orthogonal protecting group is to ensure high reaction selectivity. By using a group like Dde, Aloc, or Mtt on the ornithine side chain, chemists can unmask a specific amine functionality on the resin-bound peptide without affecting any other protected groups. peptide.com This allows for site-specific modifications, such as the attachment of reporter groups, the formation of cyclic structures by lactamization, or the synthesis of branched peptides. bachem.com The selectivity is determined by the unique chemical conditions required for the removal of each protecting group. For instance, the hydrazine-based removal of Dde/ivDde will not cleave t-butyl-based or Fmoc groups (though the N-terminal Fmoc may be concurrently removed if not previously protected with Boc). peptide.com Similarly, the mild acid treatment for Mtt removal leaves other groups intact.

Stability: The protecting group must be stable throughout the multiple cycles of peptide chain elongation. researchgate.net Premature loss of a side-chain protecting group can lead to undesired side reactions, such as branching, and result in a complex mixture of products, significantly reducing the yield of the target peptide. researchgate.net The development of the more stable ivDde group from Dde is a direct response to this challenge, improving synthetic efficiency, especially for longer peptides. ug.edu.pl

Deprotection Kinetics: The ease and completeness of the deprotection step are crucial. A protecting group that is difficult to remove, like ivDde in some aggregated sequences, can lead to incomplete reactions and lower yields. This may necessitate harsher conditions or repeated deprotection cycles, which can potentially damage the peptide.

Avoidance of Side Reactions: The protecting group and its cleavage byproducts should not interfere with the synthesis. For example, the choice of side-chain protecting groups can influence peptide aggregation, a major cause of synthetic failure. sigmaaldrich.com In some cases, replacing a standard protecting group with a more solubilizing one can dramatically improve synthetic efficiency. sigmaaldrich.com

Emerging Trends and Future Research Trajectories

Innovation in Novel Protecting Group Development for Diamino Acid Residues

The success of orthogonal strategies in peptide synthesis has spurred the development of a diverse toolbox of protecting groups for the side chains of diamino acids like ornithine and lysine (B10760008). While the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group is well-established, ongoing research aims to overcome its limitations, such as potential migration during synthesis and incomplete cleavage in certain sequence contexts. sigmaaldrich.compeptide.com This has led to the introduction of several innovative protecting groups, each with distinct characteristics and cleavage conditions, offering chemists greater flexibility in designing complex synthetic routes. beilstein-journals.orgiris-biotech.dersc.org

The more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group was developed to be more robust and less prone to migration than Dde during the repetitive base treatments required for Fmoc-group removal in Fmoc-SPPS. sigmaaldrich.compeptide.com However, this increased stability can sometimes make its removal with hydrazine (B178648) sluggish. sigmaaldrich.com Other groups, such as the acid-labile Mtt (4-methyltrityl) and the palladium-cleavable Alloc (allyloxycarbonyl), provide alternative orthogonal options. beilstein-journals.orgrsc.org More recently, Dmb (dimethylbarbituric acid) based protecting groups like ivDmb have been introduced as next-generation options, showing improved cleavage efficiency compared to ivDde in certain applications. cymitquimica.com

Interactive Table: Comparison of Side-Chain Protecting Groups for Diamino Acids

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To | Key Features |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HF) nih.gov | Fmoc, Dde, Alloc | Standard, acid-labile group. Used for permanent side-chain protection in Fmoc-SPPS or temporary Nα-protection in Boc-SPPS. nih.govnih.gov |

| 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | 2% Hydrazine in DMF sigmaaldrich.comrsc.org | Boc, Fmoc (with caution) | Hydrazine-labile; enables side-chain modification. May be prone to migration or partial loss in long syntheses. sigmaaldrich.compeptide.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-10% Hydrazine in DMF sigmaaldrich.com | Boc, Fmoc | More sterically hindered and robust than Dde, reducing migration. Cleavage can be slow. sigmaaldrich.comcymitquimica.com |

| 4-Methyltrityl | Mtt | Mild Acid (e.g., 1% TFA in DCM) beilstein-journals.org | Boc, Fmoc, Dde, Alloc | Highly acid-labile; allows for selective deprotection on acid-sensitive resins. |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) beilstein-journals.org | Boc, Fmoc, Dde, Mtt | Cleaved under neutral conditions with a palladium catalyst; useful for metal-tolerant syntheses. |

| N,N-Dimethylaminoxy carbonyl | Dmaoc | Reduction (e.g., DTT) frontiersin.org | Boc, Fmoc | A polar protecting group designed to improve the solubility of protected peptide fragments. frontiersin.org |

Automation and High-Throughput Synthesis Strategies Incorporating Orthogonal Protection Schemes

The demand for large numbers of peptides for screening, structure-activity relationship studies, and personalized medicine has driven the evolution of automated peptide synthesizers. creative-peptides.comcem.com Modern instruments, often utilizing microwave energy to accelerate reaction times, can perform all the steps of SPPS—including deprotection, coupling, and washing—with high precision and reproducibility. cem.comamericanpeptidesociety.org

These automated platforms are increasingly designed to handle complex synthetic protocols, including the selective on-resin deprotection of orthogonal groups like Dde. beilstein-journals.org For instance, a synthesizer can be programmed to first assemble a linear peptide chain using a standard Boc- or Fmoc-strategy. It can then pause the main chain elongation, perform a selective deprotection of a Dde-protected ornithine side chain using a dedicated hydrazine wash, and subsequently couple a different molecule (e.g., a fatty acid, a fluorescent tag, or another peptide) to the newly liberated amine. rsc.orgnih.gov

This capability is central to high-throughput synthesis of peptide libraries. By combining automated synthesis with orthogonal protection, researchers can generate large arrays of related but distinct molecules, such as libraries of branched or cyclic peptides, in a parallel format. cem.comfrontiersin.org For example, a core peptide sequence containing a Boc-D-Orn(Dde)-OH residue could be synthesized, and then the Dde group could be removed across multiple reaction vessels, followed by the parallel coupling of a library of different building blocks to the ornithine side chain. This strategy dramatically accelerates the discovery of peptides with novel biological activities or material properties. rsc.org

Expanding the Scope of this compound in Next-Generation Chemical Biology Applications

The tools of chemical synthesis are enabling biologists to ask and answer questions at a molecular level with unprecedented precision. Orthogonally protected amino acids like this compound are key enablers of these next-generation chemical biology applications, which aim to create functional molecules that can probe, image, or modulate biological processes. jocpr.comrsc.org

The Boc/Dde protection scheme is particularly valuable in Boc-SPPS for the on-resin, site-specific modification of peptides. After assembling a peptide chain, the Nδ-Dde group of an incorporated ornithine residue can be selectively removed with hydrazine, leaving the acid-labile Nα-Boc and other side-chain protecting groups intact. rsc.org This unique reactivity opens several avenues for advanced applications:

Synthesis of Complex Peptide Architectures: It allows for the construction of branched peptides where a second peptide chain is grown from the ornithine side chain. rsc.org This is used to create multivalent ligands, synthetic vaccines (e.g., Multiple Antigenic Peptides), and biomaterials that mimic the extracellular matrix. rsc.org

Development of Bio-probes and Drug Conjugates: The selectively deprotected ornithine side chain provides a specific handle for conjugating other molecules, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, chelating agents for medical imaging, or cytotoxic drugs for targeted cancer therapy. beilstein-journals.orgnih.gov

Peptide Cyclization: The side-chain amine can be used as one of the reactive partners for on-resin cyclization, either by forming a lactam bridge with a C-terminal carboxyl group or a side-chain carboxyl group of another amino acid like aspartic or glutamic acid. This is a powerful strategy for constraining peptide conformation to enhance biological activity and stability. sigmaaldrich.com

Fragment Condensation: In the synthesis of very large proteins, protected peptide fragments can be created and then joined together. A Boc/Dde strategy could be employed to unmask a specific site for ligation with another peptide fragment. researchgate.net

While many published examples utilize the more common Fmoc/Dde combination, the this compound building block provides an essential alternative for researchers committed to Boc-based synthesis strategies, which are sometimes favored for sequences prone to aggregation or specific side reactions under the basic conditions of Fmoc chemistry. nih.govnih.govamericanpeptidesociety.org As the ambitions of chemical biology grow, the demand for such versatile and strategically designed building blocks will continue to expand, ensuring their central role in the future of protein science and therapeutic development.

Q & A

Q. Table 1: Analytical Techniques for this compound Characterization

| Technique | Purpose | Example Parameters |

|---|---|---|

| Chiral HPLC | Enantiomeric purity | Chiralpak column, hexane/IPA |

| ESI-MS | Molecular weight confirmation | m/z calculated: 384.4 (M+H) |

| H NMR | Structural verification | δ 1.4 (Boc), δ 5.2 (Dde) |

Advanced: How can researchers resolve contradictions in reported stability of Dde-protected ornithine derivatives under acidic conditions?

Answer:

Contradictory stability data often arise from variations in experimental conditions. To address this:

- Systematic Comparative Studies : Test Dde deprotection under controlled pH (e.g., 2% hydrazine vs. 20% piperidine) and monitor kinetics via HPLC .

- Analytical Validation : Use tandem MS to detect side products (e.g., premature deprotection or diketopiperazine formation) .

- Control Experiments : Compare stability in SPPS resins (e.g., Wang vs. Rink amide) to isolate matrix effects .

Methodological Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to design experiments that isolate variables (e.g., temperature, solvent) .

Basic: What analytical techniques are most effective for confirming the purity and configuration of this compound?

Answer:

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 220 nm) and ≥95% purity threshold .

- Configuration Confirmation : X-ray crystallography (for crystalline derivatives) or circular dichroism (CD) spectroscopy to distinguish D/L-forms .

- Quantitative Analysis : Use H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for impurity quantification .

Advanced: What experimental design principles guide the incorporation of this compound into peptides with multiple orthogonal protecting groups?

Answer:

- Orthogonality Testing : Validate deprotection sequences (e.g., Boc removal with TFA before Dde cleavage with hydrazine) via stepwise FT-IR monitoring .

- Compatibility Mapping : Screen solvents (e.g., DMF, DCM) for side reactions during coupling steps using LC-MS .

- In-Situ Monitoring : Implement real-time photometric assays (e.g., ninhydrin test) to track amine deprotection efficiency .

Q. Table 2: Deprotection Conditions for Common Protecting Groups

| Group | Reagent | Time (min) | Compatibility with Boc/Dde |

|---|---|---|---|

| Boc | TFA (50%) | 30 | Stable |

| Dde | Hydrazine (2%) | 60 | Orthogonal to Boc |

| Fmoc | Piperidine (20%) | 10 | Incompatible with Dde |

Basic: How does the D-configuration of ornithine in this compound influence its application in peptide research?

Answer:

The D-configuration enhances:

- Protease Resistance : Reduces enzymatic degradation in biological assays .

- Conformational Stability : Favors β-sheet structures in model peptides, validated via CD spectroscopy .

- Biological Activity : Used in antimicrobial peptide analogs to study structure-activity relationships (SAR) .

Advanced: What methodologies assess the kinetic stability of the Dde group in this compound under microwave-assisted synthesis?

Answer:

- Kinetic Profiling : Perform time-resolved H NMR under microwave irradiation (50–100°C) to track Dde decomposition .

- Comparative Analysis : Benchmark against conventional heating to quantify acceleration effects .

- Computational Modeling : Use density functional theory (DFT) to predict activation energies for Dde cleavage pathways .

Key Reference : Apply SRQR standards (Standards for Reporting Qualitative Research) for transparent data reporting, including raw HPLC/MS datasets in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.